3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide
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Overview
Description
3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide is a chemical compound known for its diverse applications in scientific research. It belongs to the class of naphthalene carboxamides and is characterized by the presence of a hydroxyl group at the 3-position and a 3-methylphenyl group attached to the nitrogen atom of the carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 3-methylaniline. The process begins with the activation of the carboxylic acid group of 3-hydroxy-2-naphthoic acid, often using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-methylaniline in the presence of a base such as pyridine or triethylamine to yield the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-keto-N-(3-methylphenyl)naphthalene-2-carboxamide.
Reduction: Formation of 3-hydroxy-N-(3-methylphenyl)naphthylamine.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit essential enzymes or disrupt cell membrane integrity, leading to the death of the microorganism . The exact molecular pathways and targets are still under investigation, but its activity against resistant strains highlights its potential as a valuable antimicrobial agent.
Comparison with Similar Compounds
3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide can be compared with other similar compounds such as:
3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide: Similar structure but with a different position of the methyl group on the phenyl ring.
3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide: Another positional isomer with the methyl group at the 4-position.
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide: Contains a nitro group instead of a methyl group, which significantly alters its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity. Its ability to act against resistant bacterial strains makes it a compound of interest in the development of new antimicrobial agents.
Properties
IUPAC Name |
3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-5-4-8-15(9-12)19-18(21)16-10-13-6-2-3-7-14(13)11-17(16)20/h2-11,20H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREAWEBREZGCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355068 |
Source
|
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53151-08-9 |
Source
|
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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